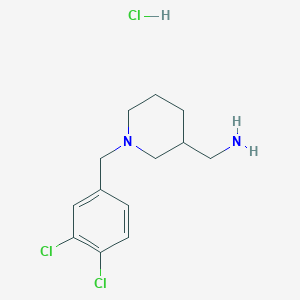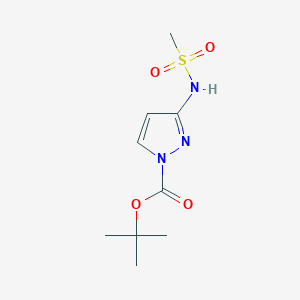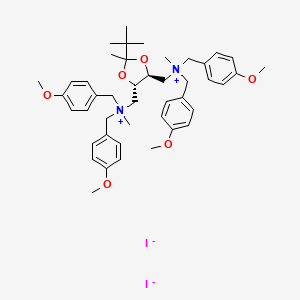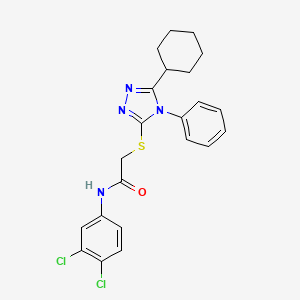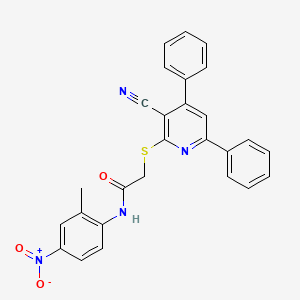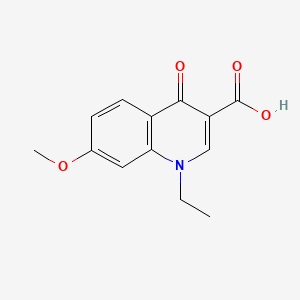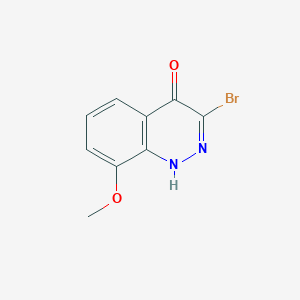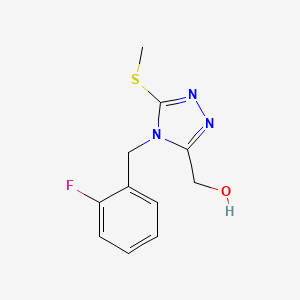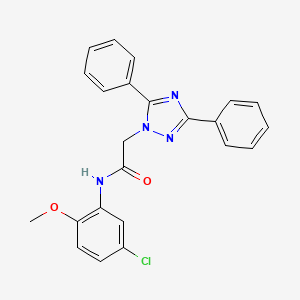![molecular formula C9H8F2N2O2 B11773390 2-(Aminomethyl)-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11773390.png)
2-(Aminomethyl)-5-(difluoromethoxy)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-5-(difluoromethoxy)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the difluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-(difluoromethoxy)benzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones. One common method includes the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves the aminocarbonylation of aryl and vinyl bromides with 2-aminophenols, followed by an acid-mediated ring closure .
Industrial Production Methods
Industrial production of benzoxazoles, including this compound, often employs scalable and efficient synthetic routes. These methods may include microwave-assisted synthesis, which provides rapid access to functionalized benzoxazoles under mild conditions . The use of green chemistry principles, such as catalyst-free and solvent-free conditions, is also gaining popularity in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-5-(difluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazole ring .
Applications De Recherche Scientifique
2-(Aminomethyl)-5-(difluoromethoxy)benzo[d]oxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-5-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The presence of the difluoromethoxy group enhances its binding affinity and selectivity towards target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminomethyl)-6-(difluoromethyl)benzo[d]oxazole: Similar in structure but with a difluoromethyl group instead of a difluoromethoxy group.
2-(Aminomethyl)-5-(methoxy)benzo[d]oxazole: Contains a methoxy group instead of a difluoromethoxy group.
2-(Aminomethyl)-5-(trifluoromethoxy)benzo[d]oxazole: Features a trifluoromethoxy group, which may alter its chemical and biological properties.
Uniqueness
2-(Aminomethyl)-5-(difluoromethoxy)benzo[d]oxazole is unique due to the presence of the difluoromethoxy group, which enhances its lipophilicity and metabolic stability. This makes it a valuable scaffold in drug design, offering potential advantages in terms of bioavailability and pharmacokinetics compared to similar compounds .
Propriétés
Formule moléculaire |
C9H8F2N2O2 |
|---|---|
Poids moléculaire |
214.17 g/mol |
Nom IUPAC |
[5-(difluoromethoxy)-1,3-benzoxazol-2-yl]methanamine |
InChI |
InChI=1S/C9H8F2N2O2/c10-9(11)14-5-1-2-7-6(3-5)13-8(4-12)15-7/h1-3,9H,4,12H2 |
Clé InChI |
SSESPZJLNXFWMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1OC(F)F)N=C(O2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


